molecular formula C13H16ClN3OS B1387707 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-23-8

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1387707
CAS No.: 1105189-23-8
M. Wt: 297.8 g/mol
InChI Key: HITFPRZXEPKHEW-UHFFFAOYSA-N
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Description

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a chlorine atom and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Substitution with Morpholine: The final step involves the nucleophilic substitution of the chlorine atom with 2-(morpholin-4-yl)ethylamine under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other suitable solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran as solvents.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, or other polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
  • 6-chloro-N-(2-morpholin-4-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide
  • 6-chloro-N4-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine

Uniqueness

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazole core, which imparts distinct electronic and steric properties compared to other heterocyclic scaffolds. This uniqueness can lead to different biological activities and interactions with molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITFPRZXEPKHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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